molecular formula C11H16N2O6 B15093239 1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15093239
M. Wt: 272.25 g/mol
InChI Key: PYUVPJPVFGNWDE-UHFFFAOYSA-N
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Description

2’-Ethoxyuridine is a nucleoside analog that has garnered attention for its antiviral properties. It is structurally similar to uridine, with an ethoxy group replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification allows 2’-ethoxyuridine to interfere with viral RNA synthesis, making it a valuable compound in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-ethoxyuridine typically involves the modification of uridine. One common method includes the protection of the hydroxyl groups of uridine, followed by selective ethylation at the 2’ position. The protected uridine is then deprotected to yield 2’-ethoxyuridine. The reaction conditions often involve the use of ethyl iodide and a strong base such as sodium hydride in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of 2’-ethoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various uracil and uridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Ethoxyuridine has several scientific research applications:

Mechanism of Action

2’-Ethoxyuridine exerts its antiviral effects by inhibiting the synthesis of viral RNA. It incorporates into the growing RNA chain and blocks the formation of phosphodiester bonds, leading to chain termination. This prevents the replication of viral genomes and inhibits the proliferation of viruses. The molecular targets include viral RNA polymerases and other enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Ethoxyuridine is unique due to the presence of the ethoxy group at the 2’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral RNA synthesis compared to other nucleoside analogs .

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-18-9-8(16)6(5-14)19-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)

InChI Key

PYUVPJPVFGNWDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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